molecular formula C6H11ClN2 B13461265 methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride

methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride

Cat. No.: B13461265
M. Wt: 146.62 g/mol
InChI Key: MRAKCOVNRLHUJU-UHFFFAOYSA-N
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Description

Methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride is an organic compound that belongs to the class of pyrrole derivatives Pyrrole is a five-membered aromatic heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride typically involves the reaction of 1-methyl-1H-pyrrole with formaldehyde and methylamine under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which is subsequently reduced to yield the desired product. The hydrochloride salt is formed by treating the free base with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization or distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can yield secondary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.

Major Products Formed

    Oxidation: N-oxides of the parent compound.

    Reduction: Secondary amines.

    Substitution: Various substituted pyrrole derivatives.

Scientific Research Applications

Methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1H-pyrrole-2-carboxaldehyde: Similar structure but with an aldehyde group.

    1-Methyl-1H-pyrrole-2-acetic acid: Contains a carboxylic acid group instead of an amine.

    1-Methyl-1H-pyrrole-2-ethanol: Features a hydroxyl group in place of the amine.

Uniqueness

Methyl[(1H-pyrrol-2-yl)methyl]amine hydrochloride is unique due to its specific amine functionality, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C6H11ClN2

Molecular Weight

146.62 g/mol

IUPAC Name

N-methyl-1-(1H-pyrrol-2-yl)methanamine;hydrochloride

InChI

InChI=1S/C6H10N2.ClH/c1-7-5-6-3-2-4-8-6;/h2-4,7-8H,5H2,1H3;1H

InChI Key

MRAKCOVNRLHUJU-UHFFFAOYSA-N

Canonical SMILES

CNCC1=CC=CN1.Cl

Origin of Product

United States

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